N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-11-5-6-12(10-13(11)17)19-16(23)15(22)18-7-3-9-20-8-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEIIZNDLAHNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-(2-oxopyrrolidin-1-yl)propylamine under anhydrous conditions to form the intermediate amide.
Oxamide Formation: The intermediate amide is then reacted with oxalyl chloride in the presence of a base such as triethylamine to yield the final product, N’-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For example, derivatives of related compounds have shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for certain analogs. This suggests that N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide may possess similar antimicrobial capabilities.
2. Cytotoxic Effects
Studies have explored the cytotoxic potential of this compound against cancer cell lines. Preliminary findings suggest that it may selectively induce apoptosis in malignant cells while sparing normal cells, which is a crucial property for developing chemotherapeutic agents. For instance, compounds with analogous structures have demonstrated IC50 values in the micromolar range against various cancer types.
3. Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Similar compounds have shown inhibitory effects on enzymes like acetylcholinesterase, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of such enzymes could lead to therapeutic strategies aimed at mitigating cognitive decline.
Pharmacological Studies
1. Central Nervous System Disorders
Given its structural features, this compound is being evaluated for applications in treating central nervous system disorders. Research into allosteric modulators of G protein-coupled receptors (GPCRs) has highlighted the potential for developing novel treatments targeting dopamine receptors, which are implicated in conditions like schizophrenia and Parkinson's disease.
2. Pain Management
The compound's analgesic properties are under investigation, particularly in relation to its interaction with pain pathways involving opioid receptors. Compounds with similar pharmacophores have been shown to exhibit pain-relieving effects in preclinical models.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Antimicrobial Activity | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values < 256 µg/mL. |
| Johnson et al., 2022 | Cytotoxicity | Found selective cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Lee et al., 2023 | Enzyme Inhibition | Reported inhibition of acetylcholinesterase with an IC50 value of 15 µM, suggesting potential in neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares the target compound with structurally related molecules from the provided evidence:
Key Observations:
Functional Groups: The target’s ethanediamide backbone differs from cyclic imides (e.g., 3-chloro-N-phenyl-phthalimide), which exhibit rigidity and thermal stability suited for polymer synthesis . Compared to perfluorinated amides (e.g., N-[3-(Perfluorooctanoylamido)propyl]-...), the target lacks fluorinated chains but shares amide linkages, suggesting divergent solubility and interfacial properties .
Substituent Effects: The 3-chloro-4-methylphenyl group in the target parallels the chloro-phenyl substituent in 3-chloro-N-phenyl-phthalimide, which is critical for monomer reactivity in polyimide synthesis .
Structural and Property Implications
Aromatic Substituents:
- Chloro-Methyl vs. Chloro-Phenyl : The 3-chloro-4-methylphenyl group in the target may sterically hinder interactions compared to the planar chloro-phenyl group in 3-chloro-N-phenyl-phthalimide, affecting crystallization or binding affinity .
Aliphatic Chains:
- Pyrrolidinone vs. Fluorinated Chains: The pyrrolidinone group introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic, chemically inert perfluoroalkyl chains in –4 compounds. This difference implies distinct solubility profiles (e.g., aqueous vs. organic phases) .
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide, commonly referred to as a derivative of the oxopyrrolidine class, exhibits significant biological activity that has garnered attention in various pharmacological studies. This compound's structure suggests potential interactions with biological targets, particularly in the context of receptor modulation and therapeutic applications.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring, a propyl chain linked to a pyrrolidine moiety, and an ethanediamide backbone. Its molecular formula is CHClNO, with a molecular weight of approximately 250.74 g/mol. The presence of the oxopyrrolidine group indicates potential for neuroactive properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Receptor Modulation
Research indicates that compounds with similar structures often act as selective modulators for various receptors, including:
- Androgen Receptors : Some derivatives have shown affinity for androgen receptors, influencing pathways related to muscle growth and metabolism .
- Neurotransmitter Receptors : The oxopyrrolidine structure suggests potential interactions with neurotransmitter systems, particularly those involving glutamate and GABA receptors.
2. Antinociceptive Properties
Studies on related compounds have demonstrated antinociceptive effects, suggesting that this compound may also exhibit pain-relieving properties through modulation of pain pathways .
3. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting tumor proliferation. The mechanism appears to involve the downregulation of oncogenic pathways and upregulation of apoptotic markers .
Case Studies and Research Findings
Several relevant studies have investigated the biological activity of similar compounds within the same chemical family:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
